molecular formula C11H6Cl2N2O3 B7809038 2-(3,4-Dichlorophenoxy)-5-nitropyridine

2-(3,4-Dichlorophenoxy)-5-nitropyridine

Cat. No. B7809038
M. Wt: 285.08 g/mol
InChI Key: MIKDIAAVUSISDM-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H6Cl2N2O3 and its molecular weight is 285.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analysis

  • Synthesis and Structural Analysis : The synthesis of related nitropyridine compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine, involves novel protocols like Vilsmeier–Haack chlorination. X-ray and spectroscopic analysis (IR, NMR, and electronic spectroscopy) are used to study structural features, along with UV–vis absorption and fluorescence spectroscopy to investigate optical properties (Jukić et al., 2010).

  • Vibrational and Electronic Analyses : Research on compounds like 2-hydroxy-4-methyl-5-nitropyridine involves using density functional theory (DFT) to analyze conformational stability, vibrational spectra, and electronic properties. These studies include HOMO–LUMO and NBO analyses, providing insights into molecular stability, charge distribution, and reactivity (Balachandran et al., 2012).

Chemical Reactivity and Applications

  • Nucleophilic Alkylations : Nitropyridines like 3-nitropyridine and 4-substituted-3-nitropyridines undergo nucleophilic alkylations, leading to ortho or para substitutions relative to the nitro group. Such reactions demonstrate potential applications in organic synthesis and chemical modifications (Andreassen et al., 2004).

  • Synthesis of Derivatives and Conjugates : The synthesis of derivatives, such as (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, indicates applications in creating potential glycosyltransferases inhibitors. This includes methods like alpha-1-thioglycosidic bonding and reductions of nitro groups, highlighting the compound's versatility in pharmaceutical research (Komor et al., 2012).

Material Science and Non-Linear Optical Properties

  • Non-Linear Optical (NLO) Material Applications : Studies on derivatives like 2-amino-5-chloro-3-nitropyridine focus on their potential as NLO materials. This involves examining hyperpolarizability, dipole moments, and electronic properties, suggesting applications in photonics and materials science (Selvam et al., 2020).

properties

IUPAC Name

2-(3,4-dichlorophenoxy)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3/c12-9-3-2-8(5-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKDIAAVUSISDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenoxy)-5-nitropyridine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 44.9 g of t-BuOK in 250 ml of DMSO was added 65.2 g of 3,4-dichlorophenol in 50 ml of DMSO causing a temperature rise to between 65°-70° C. To this warm solution was added 2-chloro-5-nitropyridine (63.4 g) which raised the temperature to 90° C. The mixture was stirred without heating until the temperature dropped to 40° C. (~1 hr). The reaction mixture was poured into 1 kilogram (kg) of ice-water and the solid collected by filtration. The solid was dissolved in CH2Cl2, dried over Na2CO3, treated with charcoal, redried over MgSO4 and then filtered. The CH2Cl2 solution was concentrated to 250 ml, then diluted to 700 ml with hexane and allowed to stand overnight. From this solution, a crystalline material was collected by filtration and 94.8 g of 2-(3,4-dichlorophenoxy)-5-nitropyridine obtained, m.p. 101°-102.5° C.
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44.9 g
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65.2 g
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250 mL
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50 mL
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63.4 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.